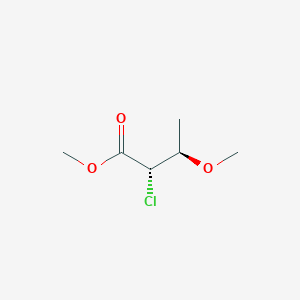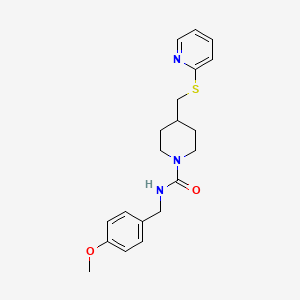
3,5-Diiodobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diiodobenzoyl chloride is an organic compound with the molecular formula C7H3ClI2O. It is a derivative of benzoic acid, where two iodine atoms are substituted at the 3rd and 5th positions of the benzene ring, and a chlorine atom is attached to the carbonyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Applications De Recherche Scientifique
3,5-Diiodobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of potential therapeutic agents, particularly in the development of iodine-containing drugs.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety data sheet for a similar compound, “3,5-Dinitrobenzoyl chloride”, indicates that it causes severe skin burns and eye damage . It is also suspected of causing genetic defects . While this does not directly apply to “3,5-Diiodobenzoyl chloride”, it suggests that similar precautions should be taken when handling “this compound”.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Diiodobenzoyl chloride can be synthesized through the chlorination of 3,5-diiodobenzoic acid. The typical reaction involves treating 3,5-diiodobenzoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds as follows: [ \text{C7H3I2COOH} + \text{SOCl2} \rightarrow \text{C7H3I2COCl} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes using thionyl chloride or phosphorus trichloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform to facilitate the reaction and improve yield.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to 3,5-diiodobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in the presence of a base like pyridine.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 3,5-diiodobenzamide, 3,5-diiodobenzyl alcohol, etc.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 3,5-diiodobenzaldehyde.
Mécanisme D'action
The mechanism of action of 3,5-diiodobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify proteins and other biomolecules through acylation, affecting their function and activity.
Comparaison Avec Des Composés Similaires
3,5-Dichlorobenzoyl Chloride: Similar in structure but with chlorine atoms instead of iodine. It is less reactive due to the lower electronegativity of chlorine compared to iodine.
3,5-Dinitrobenzoyl Chloride: Contains nitro groups instead of iodine, making it more electron-withdrawing and reactive towards nucleophiles.
3,5-Difluorobenzoyl Chloride: Fluorine atoms replace iodine, resulting in different reactivity and applications due to the strong electron-withdrawing nature of fluorine.
Uniqueness: 3,5-Diiodobenzoyl chloride is unique due to the presence of iodine atoms, which impart distinct reactivity and properties. The iodine atoms increase the compound’s molecular weight and influence its electronic characteristics, making it suitable for specific synthetic applications that require heavy halogen atoms.
Propriétés
IUPAC Name |
3,5-diiodobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClI2O/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMINPXWCSBLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClI2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2917811.png)



![3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2917816.png)
![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2917817.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2917826.png)

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2917829.png)
